molecular formula C17H16N4O B6454593 2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549005-45-8

2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454593
CAS No.: 2549005-45-8
M. Wt: 292.33 g/mol
InChI Key: WLLIIUJMZOJFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C17H16N4O and its molecular weight is 292.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.13241115 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound “2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide” is a member of the imidazo[1,2-b]pyridazine class of compounds . These compounds have been found to target Transforming Growth Factor-β Activated Kinase (TAK1) and Interleukin-17A (IL-17A) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . IL-17A is a major pathological cytokine secreted from Th17 cells, which can contribute to chronic autoimmune diseases .

Mode of Action

The compound interacts with its targets, TAK1 and IL-17A, by inhibiting their activity . The inhibition of TAK1 and IL-17A can lead to a reduction in the inflammatory response and a decrease in the progression of diseases such as multiple myeloma, psoriasis, rheumatoid arthritis, and multiple sclerosis .

Biochemical Pathways

The inhibition of TAK1 and IL-17A affects several biochemical pathways. TAK1 is involved in various signaling pathways, including the NF-κB pathway, which plays a key role in regulating the immune response to infection . IL-17A is involved in the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease .

Pharmacokinetics

The related compound q203 has shown pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The inhibition of TAK1 and IL-17A by “this compound” can lead to a reduction in the inflammatory response and a decrease in the progression of diseases such as multiple myeloma, psoriasis, rheumatoid arthritis, and multiple sclerosis .

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: The compound interacts with several enzymes, proteins, and other biomolecules. Notably, it targets interleukin-17A (IL-17A), a pro-inflammatory cytokine secreted by Th17 cells. IL-17A plays a crucial role in chronic inflammation and tissue damage. By inhibiting IL-17A, this compound may modulate immune responses and mitigate autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .

Cellular Effects

Influence on Cell Function:

Properties

IUPAC Name

2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-11-3-2-4-13(9-11)18-17(22)14-7-8-16-19-15(12-5-6-12)10-21(16)20-14/h2-4,7-10,12H,5-6H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLIIUJMZOJFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.